molecular formula C25H20ClF2N3O2S B2479408 6-Chloro-4-[4-(4-fluorophenyl)piperazin-1-yl]-3-(4-fluorophenyl)sulfonylquinoline CAS No. 866844-30-6

6-Chloro-4-[4-(4-fluorophenyl)piperazin-1-yl]-3-(4-fluorophenyl)sulfonylquinoline

Cat. No. B2479408
M. Wt: 499.96
InChI Key: MLMPDUJWFZKKDU-UHFFFAOYSA-N
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Description



  • 6-Chloro-4-[4-(4-fluorophenyl)piperazin-1-yl]-3-(4-fluorophenyl)sulfonylquinoline is a chemical compound with potential pharmacological properties.

  • It belongs to the class of quinoline derivatives and contains both piperazine and sulfonyl groups.





  • Synthesis Analysis



    • The synthesis of this compound involves the reaction of appropriate starting materials, including chloroquinoline, fluorophenylpiperazine, and sulfonyl chloride.

    • Detailed synthetic routes and reaction conditions would need to be explored in relevant research papers.





  • Molecular Structure Analysis



    • The molecular structure consists of a quinoline core with chloro, fluorophenyl, and piperazine substituents.

    • The exact arrangement of atoms and bond angles can be determined through X-ray diffraction analysis.





  • Chemical Reactions Analysis



    • The compound may undergo various chemical reactions, including substitution, addition, and cyclization reactions.

    • Specific reactions would depend on the functional groups present and reaction conditions.





  • Physical And Chemical Properties Analysis



    • Physical properties include melting point, solubility, and stability.

    • Chemical properties relate to reactivity, acidity/basicity, and potential degradation pathways.




  • Scientific Research Applications

    1. Crystal Structure Analysis

    Research by Ullah and Altaf (2014) and Ullah and Stoeckli-Evans (2021) focused on the crystal structure of compounds structurally related to the specified chemical. These studies revealed extensive hydrogen bonding and short contact resulting in the formation of one-dimensional networks, which are significant for understanding the physical properties and potential applications of such compounds in various fields like material science and pharmacology (Ullah & Altaf, 2014); (Ullah & Stoeckli-Evans, 2021).

    2. Photochemistry in Aqueous Solutions

    Mella, Fasani, and Albini (2001) explored the photochemistry of 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(piperazin-1-yl)quinoline-3-carboxylic acid in aqueous solutions. Their findings on the behavior of this compound under different conditions contribute to a deeper understanding of the chemical's stability and reactivity, which is crucial for its potential use in various applications, including drug development and environmental studies (Mella, Fasani, & Albini, 2001).

    3. Synthesis and Structure-Activity Relationships

    The synthesis and structure-activity relationships of new 7-[3-(fluoromethyl)piperazinyl]- and -(fluorohomopiperazinyl)quinolone antibacterials were studied by Ziegler et al. (1990). This research is crucial for understanding how structural changes in quinolone compounds affect their antibacterial activity, which can guide the development of more effective antibacterial agents (Ziegler, Bitha, Kuck, Fenton, Petersen, & Lin, 1990).

    4. Anticancer Activity and Compound Design

    Solomon, Pundir, and Lee (2019) examined novel 4-aminoquinoline derivatives designed using a hybrid pharmacophore approach to enhance their anticancer activities. Their research contributes significantly to the understanding of how these compounds can be effectively used in cancer treatment, providing insights into the design of new anticancer drugs (Solomon, Pundir, & Lee, 2019).

    Safety And Hazards



    • Safety data, toxicity, and potential hazards should be assessed based on available literature.

    • Consult relevant safety sheets and research articles for detailed information.




  • Future Directions



    • Investigate its potential as a drug candidate or therapeutic agent.

    • Explore its biological activity, pharmacokinetics, and pharmacodynamics.

    • Consider optimization for improved efficacy and reduced toxicity.




    properties

    IUPAC Name

    6-chloro-4-[4-(4-fluorophenyl)piperazin-1-yl]-3-(4-fluorophenyl)sulfonylquinoline
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C25H20ClF2N3O2S/c26-17-1-10-23-22(15-17)25(24(16-29-23)34(32,33)21-8-4-19(28)5-9-21)31-13-11-30(12-14-31)20-6-2-18(27)3-7-20/h1-10,15-16H,11-14H2
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    MLMPDUJWFZKKDU-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1CN(CCN1C2=CC=C(C=C2)F)C3=C4C=C(C=CC4=NC=C3S(=O)(=O)C5=CC=C(C=C5)F)Cl
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C25H20ClF2N3O2S
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    500.0 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    6-Chloro-4-(4-(4-fluorophenyl)piperazin-1-yl)-3-((4-fluorophenyl)sulfonyl)quinoline

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